molecular formula C18H14N4O4S B11530554 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B11530554
M. Wt: 382.4 g/mol
InChI Key: UAGJUILNOJVUKV-UHFFFAOYSA-N
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Description

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide is a complex organic compound with the molecular formula C18H14N4O4S . This compound is known for its unique structural features, which include a nitrophenyl group, a pyridinyl group, and a benzenesulfonamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-amino-N-(2-pyridinyl)benzenesulfonamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzenesulfonamide moieties.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound has been studied for its potential antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl and benzenesulfonamide moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide include:

These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique nitrophenyl group in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H14N4O4S/c23-22(24)16-5-3-4-14(12-16)13-20-15-7-9-17(10-8-15)27(25,26)21-18-6-1-2-11-19-18/h1-13H,(H,19,21)

InChI Key

UAGJUILNOJVUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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